Cas no 82248-59-7 (Atomoxetine hydrochloride)

アトモキセチン塩酸塩は、選択的ノルアドレナリン再取り込み阻害薬(SNRI)として分類される化合物であり、主に注意欠陥・多動性障害(ADHD)の治療に用いられる。分子式C17H21NO・HClで表され、白色から灰白色の結晶性粉末として知られる。本化合物の特徴は、中枢神経系におけるノルアドレナリンの再取り込みを選択的に阻害することで、注意力の向上と衝動性の抑制に効果を示す点にある。他のADHD治療薬と比較して、依存性リスクが低く、24時間持続型製剤としても開発可能な薬理学的特性を有する。また、代謝経路がCYP2D6酵素に依存するため、患者の遺伝子型に応じた用量調整が可能である。
Atomoxetine hydrochloride structure
Atomoxetine hydrochloride structure
Product Name:Atomoxetine hydrochloride
CAS番号:82248-59-7
MF:C17H22ClNO
メガワット:291.815683841705
MDL:MFCD06410992
CID:60420
PubChem ID:54840
Update Time:2025-11-02

Atomoxetine hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
    • Atomoxetine HCl
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)-propan-1-amine hydrochloride
    • Atomoxetine hydrochloride solution
    • ATOMOXITINE
    • Tomoxetine hydrochloride
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride
    • (R)-N-Methyl-(2-methylphenoxy)benzenepropanamine Hydrochloride
    • LY 139603
    • R-Tomexetine Hydrochloride
    • Strattera
    • (R)-N-Methyl-γ-(2-methyl­phenoxy)benzenepropanamine hydrochloride
    • Atomoxetine hydrochloride
    • (R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine Hydrochloride
    • (R)-Tomoxetine Hydrochloride
    • (R)-N-Methyl-gamma-(2-methyl-phenoxy)benzenepropanamine hydrochloride
    • (R)-Atomoxetine hydrochloride
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (R)- (ZCI)
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (γR)- (9CI)
    • (R)-(-)-N-Methyl-3-[(2-methylphenyl)oxy]-3-phenyl-1-aminopropane hydrochloride
    • (R)-(-)-Tomoxetine hydrochloride
    • Atemoxetine hydrochloride
    • ATOMOXETINE HYDROCHLORIDE (MART.)
    • A2357
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, hydrochloride, (-)-
    • AKOS015920150
    • (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride
    • NS00076233
    • SR-01000597779
    • 82248-59-7
    • (r)-n-methyl-gamma-(2-methylphenoxy)-benzenepropanamine hydrochloride
    • (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine monohydrochloride
    • ATOMOXETINE HYDROCHLORIDE (USP-RS)
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-aminehydrochloride
    • ATOMOXETINE HYDROCHLORIDE [MI]
    • Strattera (TN)
    • CAS-82248-59-7
    • ATOMOXETINE HYDROCHLORIDE [ORANGE BOOK]
    • F0001-2408
    • Atomoxetine (hydrochloride)
    • MLS002153176
    • Atomoxetine, HCl
    • ATOMOXETINE HYDROCHLORIDE (USP MONOGRAPH)
    • Atomoxetine Hydrochloride 1.0 mg/ml in Methanol (as free base)
    • CHEMBL1702
    • Atomoxetine hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • METHYL-((R)-3-PHENYL-3-O-TOLYLOXY-PROPYL)-AMINE HYDROCHLORIDE
    • HMS3413C05
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
    • ATOMXETINE HYROCHLORIDE
    • Atomoxetine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • LY-139603
    • Atomoxetine (as hydrochloride)
    • SR-01000763397
    • ATOMOXETINE HYDROCHLORIDE [EP MONOGRAPH]
    • SMR000469177
    • SR-01000597779-1
    • ATOMOXETINE HYDROCHLORIDE [WHO-DD]
    • EN300-18528139
    • 57WVB6I2W0
    • NSC 759104
    • UNII-57WVB6I2W0
    • CCG-100874
    • MLS001401377
    • ATOMOXETINE HYDROCHLORIDE [MART.]
    • DTXSID2044266
    • D02574
    • NSC-759104
    • (R)-N-METHYL-3-PHENYL-3-(O-TOLYLOXY)PROPAN-1-AMINE HCL
    • BENZENEPROPANAMINE, N-METHYL-.GAMMA.-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • LY-135252
    • HMS3677C05
    • NCGC00025345-02
    • DTXCID0024266
    • ATOMOXETINE HYDROCHLORIDE [JAN]
    • SR-01000763397-3
    • (-)-N-methyl-gamma(2-methylphenoxy)benzenepropamine Hydrochloride
    • CHEBI:331697
    • Q27225729
    • Atomoxetine for impurity A identification, European Pharmacopoeia (EP) Reference Standard
    • Hydrochloride, Atomoxetine
    • (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride
    • Atomoxetine for impurity A identification
    • SCHEMBL122111
    • Atomoxetine hydrochloride (JAN/USP)
    • s3175
    • HCl, Atomoxetine
    • Tox21_110292_1
    • NCGC00016056-02
    • KS-1223
    • MFCD06410992
    • Atomoxetine hydrochloride [USAN]
    • CS-1085
    • HY-17385
    • methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
    • Atomoxetine hydrochloride- Bio-X
    • BM164222
    • LY-139602 [(+)-isomer]
    • LUCXVPAZUDVVBT-UNTBIKODSA-N
    • ATOMOXETINE HYDROCHLORIDE [USP-RS]
    • BENZENEPROPANAMINE, N-METHYL-gamma-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • (-)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride
    • SW197504-3
    • NC00124
    • Atomoxetine hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • (R)-Tomoxetine hydrochloride, solid
    • Tox21_110292
    • ATOMOXETINE HCL [VANDF]
    • ATOMOXETINE HYDROCHLORIDE (EP MONOGRAPH)
    • ATOMOXETINE HYDROCHLORIDE [USP MONOGRAPH]
    • MDL: MFCD06410992
    • インチ: 1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1
    • InChIKey: LUCXVPAZUDVVBT-UNTBIKODSA-N
    • ほほえんだ: [C@H](C1C=CC=CC=1)(CCNC)OC1C=CC=CC=1C.Cl

計算された属性

  • せいみつぶんしりょう: 291.13900
  • どういたいしつりょう: 291.138992
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 237
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3

じっけんとくせい

  • 色と性状: ソリッド
  • ゆうかいてん: 167.0 to 171.0 deg-C
  • ふってん: 389°C at 760 mmHg
  • フラッシュポイント: 9℃
  • PSA: 21.26000
  • LogP: 4.91750
  • マーカー: 863
  • 酸性度係数(pKa): 10.13(at 25℃)
  • ひせんこうど: D25 -38.01°; 36525 -177.26° (c = 1 in methanol); D23 -41.37° (c = 1.02 in methanol); D25 -40.3° (c = 0.94 in ethanol)

Atomoxetine hydrochloride セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 11-23/24/25-39/23/24/25
  • セキュリティの説明: S22-S24/25
  • 危険物標識: F T
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Atomoxetine hydrochloride 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Atomoxetine hydrochloride 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
079413-250mg
R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
82248-59-7 95%
250mg
£31.00 2022-03-01
Fluorochem
079413-1g
R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
82248-59-7 95%
1g
£62.00 2022-03-01
Fluorochem
079413-5g
R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
82248-59-7 95%
5g
£167.00 2022-03-01
Fluorochem
079413-10g
R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
82248-59-7 95%
10g
£331.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129721-1g
Atomoxetine hydrochloride
82248-59-7 ≥98%
1g
¥136.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129721-25g
Atomoxetine hydrochloride
82248-59-7 ≥98%
25g
¥2056.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129721-250mg
Atomoxetine hydrochloride
82248-59-7 ≥98%
250mg
¥41.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129721-5g
Atomoxetine hydrochloride
82248-59-7 ≥98%
5g
¥579.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129721-50mg
Atomoxetine hydrochloride
82248-59-7 ≥98%
50mg
¥29.90 2023-09-04
S e l l e c k ZHONG GUO
S3175-10mg
Atomoxetine HCl
82248-59-7 99.96%
10mg
¥895.05 2023-09-15

Atomoxetine hydrochloride 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  (S)-Mandelic acid Solvents: Water ;  48 h, rt
1.2 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
New technique for synthesis of anti-depression drug atomoxetine hydrochloride
He, Xiaoqiang, Zhongguo Yaoxue Zazhi (Beijing, 2010, 45(14), 1104-1106

合成方法 3

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Xylene ;  130 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  tert-Butyl methyl ether ;  0 - 5 °C
リファレンス
Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers
, Canada, , ,

合成方法 4

はんのうじょうけん
リファレンス
A site isolation-enabled organocatalytic approach to enantiopure γ-amino alcohol drugs
Wang, Shoulei; et al, Tetrahedron, 2018, 74(29), 3943-3946

合成方法 5

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, 20 °C
2.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

合成方法 6

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

合成方法 8

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

合成方法 9

はんのうじょうけん
1.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
リファレンス
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

合成方法 10

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

合成方法 11

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al
Gao, Y.; et al, Journal of Organic Chemistry, 1988, 53(17), 4081-4

合成方法 12

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes and 2-Aryl Azetidines with Aryl Borates
Bertolini, Ferruccio; et al, Journal of Organic Chemistry, 2008, 73(22), 8998-9007

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
リファレンス
A new chemoenzymic enantioselective synthesis of R-(-)-tomoxetine, (R)- and (S)-fluoxetine
Kumar, Ashok; et al, Tetrahedron Letters, 1991, 32(16), 1901-4

合成方法 14

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ;  -10 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Pd-Catalyzed kinetic resolution of benzylic alcohols: a practical synthesis of (R)-tomoxetine and (S)-fluoxetine hydrochlorides
Ali, Iliyas Sayyed; et al, Tetrahedron Letters, 2002, 43(31), 5435-5436

合成方法 15

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 14 h, rt
1.2 Solvents: Hexane ;  30 min, reflux
2.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
リファレンス
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

Atomoxetine hydrochloride Raw materials

Atomoxetine hydrochloride Preparation Products

Atomoxetine hydrochloride サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:82248-59-7)Atomoxetine hydrochloride
注文番号:sfd12827
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:82248-59-7)Atomoxetine hydrochloride
注文番号:A840286
在庫ステータス:in Stock
はかる:5g/25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:49
価格 ($):436.0/1742.0
Email:sales@amadischem.com
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:82248-59-7)Atomoxetine hydrochloride
注文番号:JH001
在庫ステータス:现货
はかる:1kg/50g
清らかである:99%
最終更新された価格情報:Friday, 5 January 2024 13:12
価格 ($):0
Email:17464331@qq.com

Atomoxetine hydrochloride スペクトログラム

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:82248-59-7)Atomoxetine hydrochloride
sfd12827
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email
Amadis Chemical Company Limited
(CAS:82248-59-7)Atomoxetine hydrochloride
A840286
清らかである:99%/99%
はかる:5g/25g
価格 ($):436.0/1742.0
Email